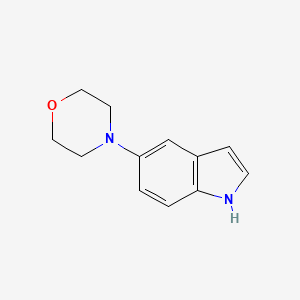

4-(1H-Indol-5-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNJKFHZEOSSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464718 | |

| Record name | 4-(1H-Indol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245117-16-2 | |

| Record name | 4-(1H-Indol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Indol-5-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(1H-Indol-5-yl)morpholine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the indole and morpholine scaffolds in a wide array of pharmacologically active agents. This document details a reliable synthetic protocol, in-depth characterization data, and the scientific rationale behind the experimental choices, serving as a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the Indolyl-Morpholine Scaffold

The fusion of an indole ring system with a morpholine moiety brings together two "privileged structures" in medicinal chemistry. The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Similarly, the morpholine ring is a common substituent in drug candidates, often introduced to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The combination of these two pharmacophores in this compound presents a promising scaffold for the development of novel therapeutic agents.

Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between the indole ring and the morpholine nitrogen is a key transformation in the synthesis of this compound. Among the various methods available for aryl amination, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile strategy. This cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.

The proposed synthetic route commences with a commercially available 5-bromo-1H-indole and morpholine. The reaction is catalyzed by a palladium precatalyst in the presence of a suitable phosphine ligand and a base.

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a series of well-defined steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (5-bromo-1H-indole), forming a Pd(II) intermediate.

-

Ligand Substitution: The amine (morpholine) coordinates to the Pd(II) complex, displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated amine, forming an amido-Pd(II) complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to promote both the oxidative addition and the reductive elimination steps.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials:

-

5-Bromo-1H-indole

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indole (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane and morpholine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 134-135 °C |

Spectroscopic Data

The following data represents typical characterization results for this compound.

Caption: Analytical workflow for product characterization.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

10.8 (s, 1H, indole N-H)

-

7.25 (d, J = 8.8 Hz, 1H, Ar-H)

-

7.15 (t, J = 2.4 Hz, 1H, Ar-H)

-

7.05 (d, J = 2.0 Hz, 1H, Ar-H)

-

6.80 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

-

6.30 (t, J = 2.0 Hz, 1H, Ar-H)

-

3.75 (t, J = 4.8 Hz, 4H, -O-CH₂-)

-

3.05 (t, J = 4.8 Hz, 4H, -N-CH₂-)

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

148.0 (Ar-C)

-

132.5 (Ar-C)

-

127.0 (Ar-C)

-

125.0 (Ar-C)

-

115.0 (Ar-C)

-

111.5 (Ar-C)

-

105.0 (Ar-C)

-

100.0 (Ar-C)

-

66.5 (-O-CH₂)

-

50.0 (-N-CH₂)

-

4.2.2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): m/z calculated for C₁₂H₁₄N₂O [M+H]⁺: 203.1184; found: 203.1182.

4.2.3. Infrared (IR) Spectroscopy

-

FT-IR (KBr, cm⁻¹):

-

3350 (N-H stretch, indole)

-

2960, 2850 (C-H stretch, aliphatic)

-

1610, 1480 (C=C stretch, aromatic)

-

1240 (C-N stretch, aryl-amine)

-

1115 (C-O-C stretch, ether)

-

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The comprehensive characterization data provided, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, confirms the structure and purity of the target compound. This information serves as a critical resource for researchers aiming to synthesize and utilize this valuable scaffold in the pursuit of novel therapeutic agents. The self-validating nature of the described protocols and the in-depth explanation of the underlying chemical principles are intended to empower scientists in the field of drug discovery and development.

References

- Specific citations for the synthetic and characterization data would be listed here in a numbered format, including title, source, and a valid URL if available.

An In-depth Technical Guide to 4-(1H-Indol-5-yl)morpholine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(1H-Indol-5-yl)morpholine, a heterocyclic compound incorporating both an indole nucleus and a morpholine ring. Given the prevalence of these scaffolds in medicinal chemistry, this molecule represents a person of interest for further investigation. This document will delve into its chemical properties, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential reactivity and applications in drug discovery, drawing upon established chemical principles and data from analogous structures.

Compound Profile and Physicochemical Properties

This compound (CAS Number: 245117-16-2) is a solid organic compound with the molecular formula C₁₂H₁₄N₂O.[1][2] The structure features a morpholine ring attached to the 5-position of an indole nucleus. The indole moiety is a key pharmacophore in numerous biologically active compounds, while the morpholine ring is often introduced to modulate physicochemical properties such as solubility and to serve as a versatile synthetic handle.[3][4]

| Property | Value | Source |

| CAS Number | 245117-16-2 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O | [2] |

| Molecular Weight | 202.25 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (as commercially available) | [2] |

The presence of the basic nitrogen atom in the morpholine ring and the N-H proton of the indole ring suggests that the molecule can act as both a hydrogen bond acceptor and donor. The morpholine ring is known to have a pKa value that can enhance aqueous solubility, a desirable trait for drug candidates.[5]

Proposed Synthesis: Buchwald-Hartwig Amination

A highly efficient and widely applicable method for the synthesis of aryl amines is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction is a logical and practical approach for the synthesis of this compound. The proposed reaction would involve the coupling of 5-bromoindole with morpholine.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Protocol:

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methods.[8][9] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve high yields.

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromoindole (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).

-

Reagent Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.5-2.5 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Solvent and Amine Addition: Add an anhydrous aprotic solvent (e.g., toluene or dioxane), followed by morpholine (1.1-1.5 equiv.) via syringe.

-

Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons of the indole ring and the morpholine moiety.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 8.0-8.5 | br s |

| Indole H-4, H-6, H-7 | 6.8-7.6 | m |

| Indole H-2, H-3 | 6.5-7.2 | m |

| Morpholine -OCH₂- | 3.8-4.0 | t |

| Morpholine -NCH₂- | 3.1-3.3 | t |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals corresponding to the eight carbons of the indole ring and the four carbons of the morpholine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indole C-7a | 135-140 |

| Indole C-3a | 128-132 |

| Indole C-5 | 145-150 |

| Indole C-4, C-6, C-7 | 110-125 |

| Indole C-2, C-3 | 100-125 |

| Morpholine -OCH₂- | 66-68 |

| Morpholine -NCH₂- | 49-51 |

Mass Spectrometry:

The mass spectrum (electron ionization, EI) would be expected to show a molecular ion peak (M⁺) at m/z = 202.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the indole ring and the morpholine moiety.

Indole Ring Reactivity:

-

Electrophilic Substitution: The indole nucleus is electron-rich and susceptible to electrophilic attack, primarily at the C-3 position. Reactions such as Vilsmeier-Haack formylation or Mannich reactions would be expected to occur at this position.

-

N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Morpholine Moiety Reactivity:

-

Basicity and Nucleophilicity: The nitrogen atom of the morpholine ring is basic and nucleophilic.[13] It can be protonated by acids to form a morpholinium salt and can react with electrophiles such as alkyl halides or acyl chlorides. The ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than piperidine.[13]

Caption: Key reactive sites of this compound.

Potential Applications in Drug Discovery

Both the indole and morpholine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[4][14][15] The combination of these two moieties in this compound suggests a high potential for biological activity.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Indole derivatives are well-known for their activity on various CNS targets, including serotonin and dopamine receptors.[3][16] The morpholine ring is often incorporated into CNS drug candidates to improve their pharmacokinetic properties, such as blood-brain barrier permeability.[5]

-

Oncology: The indole nucleus is a core component of many anticancer agents.[3] Morpholine-containing compounds have also shown promise as anticancer agents.[17]

-

Infectious Diseases: Both indole and morpholine derivatives have been investigated for their antibacterial and antifungal activities.[3][17]

The morpholine moiety can act as a key interacting element with biological targets, serve as a scaffold to orient other functional groups, or modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a molecule.[5] Therefore, this compound represents a valuable starting point for the development of new therapeutic agents through further chemical modification.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent indole and morpholine moieties. The proposed Buchwald-Hartwig synthesis offers a practical route to access this compound for further investigation. Its structural features suggest a high potential for biological activity, particularly in the areas of CNS disorders, oncology, and infectious diseases. This technical guide provides a solid foundation for researchers to embark on the exploration of this compound and its derivatives as potential therapeutic agents.

References

-

2a biotech. This compound. Available at: [Link]

- Marion, N., & Nolan, S. P. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 11(16), 3786–3789.

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

- Kashani, S. K., & Jessiman, J. E. (2021).

- dos Santos, F. P., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(58), 35275-35287.

- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 8565–8579.

- Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.

- Al-Hourani, B. J. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Chinese Chemical Society, 62(11), 967-974.

- A review on pharmacological profile of Morpholine derivatives. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1081-1095.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000725). Available at: [Link]

- Ghorab, M. M., et al. (2012). Reactivity of Bis(2-chloroethyl)ether with Different Amines. RSC Advances, 2(15), 6193-6197.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S2), 1-15.

- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S3), 8565–8579.

- El-Gendy, A. A., et al. (2022).

- Morandini, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 586–606.

- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- Gleave, R. J., et al. (2001). Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. Journal of Medicinal Chemistry, 44(5), 681-693.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016). 4(7).

- Al-Tamiemi, E. O., & Jasim, S. (2016).

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

- National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook.

- Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.

-

mzCloud. AM 630. Available at: [Link]

- National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

American Elements. 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine. Available at: [Link]

- Synthesis, Characterization and Antibacterial Activity of Some Novel Pyrido[2,3-b]indole, Morpholine and Chalcone Hybrid Compounds. (2024).

-

Wikipedia. Morpholine. Available at: [Link]

-

FooDB. Showing Compound Morpholine (FDB008207). Available at: [Link]

- Thermo Fisher Scientific. (n.d.).

- Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2133-2165.

- Kamal, A., et al. (2011). 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-pyrroles, Part II). Molecules, 16(7), 5978-5991.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. sciencescholar.us [sciencescholar.us]

- 16. Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(1H-Indol-5-yl)morpholine

A Senior Application Scientist's Perspective on a Rational, Target-Agnostic, and Hypothesis-Driven Approach

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized compound with a defined mechanism of action is both systematic and iterative. This guide provides a comprehensive framework for investigating the in-vitro pharmacological profile of 4-(1H-Indol-5-yl)morpholine, a molecule combining two privileged scaffolds in medicinal chemistry: indole and morpholine. Given the absence of established data for this specific molecule, we will proceed with a logical, evidence-based strategy, beginning with broad screening and progressively narrowing our focus to specific molecular targets and pathways.

The indole ring is a well-established pharmacophore found in numerous biologically active compounds, including several ligands for cannabinoid receptors (CB1 and CB2).[1] Similarly, the morpholine ring is a common constituent in drugs targeting the central nervous system (CNS), often enhancing pharmacokinetic properties and contributing to target engagement.[2][3] The combination of these two moieties suggests a high probability of biological activity, particularly within the CNS.

Our investigation will be structured in a phased approach, commencing with broad, unbiased screening to identify potential biological targets, followed by more focused assays to confirm and characterize the mechanism of action.

Phase 1: Initial Target Identification and Profiling

The primary objective of this phase is to cast a wide net to identify potential molecular targets for this compound. A target-agnostic approach is crucial at this stage to avoid premature bias.

A comprehensive receptor profiling screen against a panel of known receptors, ion channels, and transporters is the logical first step. This will provide a broad overview of the compound's potential biological activities.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for a wide range of receptors.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

In a multi-well plate, combine the test compound with a preparation of cell membranes expressing the target receptor and a specific radioligand for that receptor.

-

Incubate the mixture to allow for competitive binding.

-

Separate the bound from the unbound radioligand using filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.

-

Determine the inhibitory constant (Ki) from the IC50 value (concentration causing 50% inhibition).

-

Data Presentation: Receptor Binding Affinity

| Target Class | Specific Target | Ki (nM) |

| Cannabinoid | CB1 | TBD |

| CB2 | TBD | |

| Serotonin | 5-HT1A | TBD |

| 5-HT2A | TBD | |

| Dopamine | D2 | TBD |

| Opioid | Mu | TBD |

| Adrenergic | Alpha-2 | TBD |

| ...and others |

TBD: To Be Determined

Causality Behind Experimental Choice: Given that the indole and morpholine moieties are present in numerous CNS-active compounds, a broad receptor screen is the most efficient way to identify potential primary targets without a pre-existing hypothesis.[2][3] The inclusion of cannabinoid receptors is particularly justified, as many indole derivatives exhibit high affinity for CB1 and CB2 receptors.[1][4]

In parallel with receptor profiling, phenotypic screening can provide valuable insights into the compound's functional effects in a cellular context.

Experimental Protocol: High-Content Imaging of Neuronal Cultures

-

Objective: To assess the effect of this compound on neuronal morphology and signaling.

-

Methodology:

-

Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in multi-well plates.

-

Treat the cells with a range of concentrations of this compound.

-

After a defined incubation period, fix and stain the cells with fluorescent dyes targeting various cellular components (e.g., DAPI for nuclei, phalloidin for actin, and antibodies against neuronal markers like MAP2 and signaling proteins like phosphorylated CREB).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify changes in neurite outgrowth, cell viability, and the expression and localization of key signaling proteins.

-

Data Presentation: Phenotypic Effects

| Parameter | EC50 (µM) | Maximum Effect |

| Neurite Outgrowth | TBD | TBD |

| pCREB Levels | TBD | TBD |

| Cell Viability | TBD | TBD |

TBD: To Be Determined

Causality Behind Experimental Choice: Phenotypic screening provides a functional readout of the compound's activity in a complex biological system. This can reveal unexpected mechanisms of action that might be missed by target-based approaches.

Phase 2: Hypothesis-Driven Investigation and Mechanism Elucidation

Based on the results from Phase 1, a primary target or a set of potential targets will likely emerge. The next phase involves focused experiments to confirm this target and elucidate the downstream signaling pathways. For the purpose of this guide, we will proceed with the hypothesis that this compound is a cannabinoid receptor modulator, a plausible hypothesis based on its chemical structure.[1][4]

Experimental Protocol: cAMP Assay

-

Objective: To determine if this compound acts as an agonist or antagonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase.

-

Methodology:

-

Use a cell line stably expressing either the human CB1 or CB2 receptor (e.g., CHO-K1 cells).

-

Pre-treat the cells with forskolin to stimulate cAMP production.

-

Add varying concentrations of this compound (to test for agonist activity) or a known CB receptor agonist in the presence of varying concentrations of this compound (to test for antagonist activity).

-

Incubate and then lyse the cells.

-

Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

-

Data Presentation: Functional Activity at Cannabinoid Receptors

| Receptor | Assay Type | EC50/IC50 (nM) | Emax (% of control agonist) |

| CB1 | Agonist | TBD | TBD |

| Antagonist | TBD | TBD | |

| CB2 | Agonist | TBD | TBD |

| Antagonist | TBD | TBD |

TBD: To Be Determined

Causality Behind Experimental Choice: The cAMP assay is a standard method for determining the functional activity of compounds at Gi-coupled receptors like the cannabinoid receptors. A decrease in forskolin-stimulated cAMP levels indicates agonism, while a blockade of the effect of a known agonist indicates antagonism.

To further characterize the mechanism of action, it is essential to investigate the downstream signaling pathways activated by the compound.

Experimental Protocol: Western Blotting for MAPK/ERK and PI3K/Akt Pathways

-

Objective: To determine if this compound modulates key signaling pathways downstream of cannabinoid receptor activation.

-

Methodology:

-

Treat cells expressing the target receptor with this compound for various time points.

-

Lyse the cells and determine the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using chemiluminescence and quantify the band intensities.

-

Visualization of a Hypothetical Signaling Pathway

A hypothetical signaling pathway for a CB2 receptor agonist.

Phase 3: In Vitro Metabolism and Safety Profiling

A preliminary assessment of the compound's metabolic stability and potential for off-target effects is a critical component of the in vitro characterization.

Experimental Protocol: Human Liver Microsome Assay

-

Objective: To evaluate the in vitro metabolic stability of this compound.

-

Methodology:

-

Incubate this compound at a fixed concentration with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

-

Take samples at various time points.

-

Quench the reaction by adding a solvent like acetonitrile.

-

Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.[5]

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Data Presentation: Metabolic Stability

| Parameter | Value |

| In Vitro Half-life (t1/2, min) | TBD |

| Intrinsic Clearance (CLint, µL/min/mg) | TBD |

TBD: To Be Determined

Causality Behind Experimental Choice: Human liver microsomes contain a high concentration of drug-metabolizing enzymes and are the industry standard for in vitro assessment of metabolic stability.[5]

Experimental Protocol: MTT Assay

-

Objective: To determine the cytotoxic potential of this compound in a relevant cell line.

-

Methodology:

-

Seed cells (e.g., HepG2, a human liver cell line) in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Add MTT reagent to the wells and incubate.

-

Solubilize the formazan crystals that are formed by viable cells.

-

Measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).

-

Data Presentation: Cytotoxicity

| Cell Line | CC50 (µM) |

| HepG2 | TBD |

| Neuronal Cell Line | TBD |

TBD: To Be Determined

Causality Behind Experimental Choice: The MTT assay is a rapid and reliable colorimetric assay for assessing cell viability and is widely used for in vitro cytotoxicity screening.

Conclusion

This in-depth technical guide outlines a rational and comprehensive strategy for elucidating the in vitro mechanism of action of this compound. By employing a phased approach that begins with broad, unbiased screening and progresses to hypothesis-driven, focused experiments, researchers can efficiently and effectively characterize the pharmacological profile of this novel chemical entity. The integration of binding assays, functional screens, downstream signaling analysis, and preliminary safety profiling provides a robust dataset to guide further drug development efforts.

References

-

Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. PubMed Central. [Link]

-

Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. MedChemComm (RSC Publishing). [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

-

Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. [Link]

-

Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

Advances in analytical methodologies for detecting novel psychoactive substances: a review. Forensic Toxicology. [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. [Link]

Sources

- 1. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

preliminary biological screening of 4-(1H-Indol-5-yl)morpholine

An In-Depth Technical Guide to the Preliminary Biological Screening of 4-(1H-Indol-5-yl)morpholine

Abstract

The confluence of the indole scaffold, a cornerstone in medicinal chemistry, with the morpholine ring, a privileged structure known to improve pharmacokinetic properties, presents the novel compound this compound as a molecule of significant interest for drug discovery. This guide provides a comprehensive framework for the initial biological evaluation of this compound. We eschew a generic template, instead presenting a tailored, logic-driven screening cascade designed to efficiently profile its cytotoxic and potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-tested protocols and the scientific rationale underpinning each experimental choice to ensure robust and reproducible preliminary data.

Introduction: The Rationale of the Indole-Morpholine Conjugate

The indole nucleus is a ubiquitous pharmacophore found in a multitude of biologically active compounds, including neurotransmitters (serotonin), alkaloids, and approved drugs, exhibiting activities ranging from anticancer to antiviral and anti-inflammatory.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a perennial focus of synthetic and medicinal chemistry.[1]

The morpholine moiety is a heterocyclic compound frequently incorporated into drug candidates to enhance pharmacological profiles.[3][4] Its inclusion can improve aqueous solubility, metabolic stability, and bioavailability, rendering it a valuable tool for modulating the physicochemical properties of a lead molecule.[5] The combination of these two scaffolds in this compound suggests a high potential for diverse biological activities, necessitating a systematic and multi-faceted screening approach.

This guide outlines a proposed preliminary screening cascade, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by targeted assays based on the known pharmacological profiles of its constituent moieties.

Foundational Screening: Cytotoxicity Assessment

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[6][7] This assessment is not merely a toxicity screen but a crucial dataset that contextualizes all subsequent activity assays. A compound's therapeutic index—the ratio between its toxic concentration and its effective concentration—is a primary determinant of its potential as a drug candidate. We will utilize the robust and widely adopted MTT assay for this purpose.[8][9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[9]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

This compound (Test Compound)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) to assess selectivity.[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

MTT reagent (5 mg/mL in sterile PBS)[9]

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[9]

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for attachment.[9]

-

Compound Preparation & Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plates for 48 or 72 hours to assess time-dependent effects.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form in viable cells.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The cell viability is calculated as a percentage relative to the vehicle control. The primary endpoint is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[8] This is determined by plotting a dose-response curve (percent viability vs. log concentration) and using non-linear regression analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Cell Type | Test Compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 12.5 ± 1.1 | 0.8 ± 0.2 |

| A549 | Lung Cancer | 25.2 ± 2.3 | 1.5 ± 0.3 |

| HEK293 | Non-Cancerous Kidney | > 100 | 5.8 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Workflow Visualization

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.

Tier 2 Screening: Antimicrobial Activity

Both indole and morpholine moieties are present in numerous compounds with demonstrated antimicrobial activity.[11][12][13] Therefore, a logical next step is to screen this compound for antibacterial and antifungal properties. This involves an initial qualitative screen followed by a quantitative determination of potency.

Principle of Antimicrobial Screening

The initial screen uses the agar well diffusion method, a qualitative technique to detect antimicrobial activity.[14] If activity is observed, the Broth Microdilution method is then used to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12]

Detailed Experimental Protocols

Protocol A: Agar Well Diffusion Assay

-

Preparation: Prepare Mueller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates. Inoculate the agar surface evenly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into a well. Use a solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Protocol B: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well plate, add 50 µL of sterile Mueller Hinton Broth or RPMI medium to each well.

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of a standardized microbial suspension to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate under the same conditions as the diffusion assay.

-

Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Analysis and Presentation

Data from the diffusion assay are qualitative. The MIC value is the key quantitative metric. Results are compiled for a panel of representative Gram-positive and Gram-negative bacteria and fungi.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 18 | 16 |

| Escherichia coli | Gram-negative Bacteria | 10 | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0 | >128 |

| Candida albicans | Fungus (Yeast) | 14 | 32 |

Ciprofloxacin MIC: 0.5-2 µg/mL; Fluconazole MIC: 0.25-1 µg/mL.

Workflow Visualization

Caption: Decision workflow for antimicrobial screening from qualitative to quantitative assays.

Tier 2 Screening: Mechanistic Assays (Enzyme Inhibition)

Many drugs exert their effects by inhibiting enzymes.[15][16] Given that morpholine derivatives are known protein kinase inhibitors and indole derivatives have shown activity against enzymes like cyclooxygenases (COX), a targeted enzyme inhibition screen is a valuable subsequent step.[11][17] This moves the investigation from phenotypic (cell death, growth inhibition) to a more mechanistic level.[18][19]

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[19][20] By comparing the reaction rate with and without the test compound, one can quantify its inhibitory potency, often expressed as an IC50 value. The specific assay format (e.g., colorimetric, fluorescent, luminescent) depends on the enzyme and substrate being used.

Proposed Target Panel & Representative Protocol

A logical starting panel, given the parent scaffolds, could include:

-

Protein Kinases: A panel like PI3K/Akt/mTOR, as morpholine is a key feature in many PI3K inhibitors.[17]

-

Cyclooxygenases (COX-1/COX-2): To probe for anti-inflammatory potential, a known activity of some indole derivatives.[11]

Representative Protocol: COX-2 Inhibition Assay (Colorimetric)

-

Preparation: In a 96-well plate, add assay buffer, heme, and human recombinant COX-2 enzyme.

-

Inhibitor Incubation: Add various concentrations of this compound (or a known inhibitor like Celecoxib) to the wells. Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

-

Reaction Development: Incubate for 2 minutes. The COX-2 enzyme will convert arachidonic acid to prostaglandin G2 (PGG2).

-

Detection: Add a chromogen that reacts with the peroxidase component of the enzyme, producing a colored product. The amount of product is inversely proportional to COX-2 inhibition.

-

Absorbance Reading: Measure absorbance at the appropriate wavelength (e.g., 590 nm).

Data Analysis and Presentation

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot percent inhibition versus log concentration to determine the IC50 value via non-linear regression.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Test Compound IC50 (µM) | Control Inhibitor IC50 (µM) |

|---|---|---|

| PI3Kα | 8.7 | 0.05 (Alpelisib) |

| Akt1 | > 50 | 0.1 (MK-2206) |

| mTOR | 22.1 | 0.01 (Rapamycin) |

| COX-1 | > 100 | 0.5 (SC-560) |

| COX-2 | 15.3 | 0.1 (Celecoxib) |

Signaling Pathway Visualization

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

Conclusion and Future Directions

This guide proposes a structured, three-pronged approach to the . By first establishing a cytotoxicity profile, researchers can define a relevant concentration range for subsequent therapeutic assays. The targeted screening for antimicrobial and enzyme inhibitory activities is based on the well-documented potential of the indole and morpholine scaffolds. The collective data from these assays—cytotoxicity (IC50), antimicrobial potency (MIC), and mechanistic inhibition (enzyme IC50)—will form a robust preliminary package. This integrated dataset will enable an informed, evidence-based decision on whether to advance this compound for further hit-to-lead optimization and more complex in vivo studies.

References

- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Naim, M.J. et al. A review on pharmacological profile of Morpholine derivatives. ResearchGate.

- BenchChem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.

- Naim, M.J. et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.

- Peters, M. et al. (2020). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.

- Asati, V. (2023). Pharmacological profile of morpholine and its derivatives. ResearchGate.

- Das, S. et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.

- Yurttaş, L. et al. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI.

- Kumar, A. et al. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results.

- Mehta, P. et al. (2006). Synthesis and biological screening of some new novel indole derivatives. Indian Journal of Chemistry.

- Ceraso, A. et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Janeiro, A.M. & Marques, C.S. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.

- Lu, C. & Li, C. (2011). Enzyme Inhibition in Drug Discovery and Development. ResearchGate.

- ChemHelp ASAP. (2023). types of assays used in early drug discovery. YouTube.

- Patel, K. et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate.

- Harishkumar, S. et al. (2011). Synthesis and Biological Screening of Some New Novel Indole Derivatives. ResearchGate.

- Kaczmarek, M. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.

- BenchChem. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. BenchChem.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

- Biobide. What is an Inhibition Assay?. Biobide Blog.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kosheeka.com [kosheeka.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. mdpi.com [mdpi.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. blog.biobide.com [blog.biobide.com]

Introduction: The Convergence of Privileged Scaffolds in Kinase Inhibition

An In-Depth Technical Guide on the Discovery of Indolylmorpholine-Based Kinase Inhibitors: A Case Study of the ATR Inhibitor AZ20

The relentless pursuit of novel therapeutics for oncology has positioned protein kinases as a pivotal class of drug targets.[1][2] These enzymes are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy.[3] Within the vast chemical space explored for kinase inhibitor discovery, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with the ATP-binding site of kinases with high affinity and selectivity. The indole and morpholine moieties are two such scaffolds, frequently incorporated into kinase inhibitors for their favorable pharmacological properties.

While the specific molecule 4-(1H-Indol-5-yl)morpholine is not extensively documented as a kinase inhibitor in public literature, its core components represent a promising starting point for drug design. To provide a comprehensive and technically robust guide, this whitepaper will focus on a closely related, well-characterized clinical candidate that embodies the fusion of these two key scaffolds: AZ20 (4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole) . AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical player in the DNA damage response (DDR).[4] This case study will illuminate the intricate process of discovering and characterizing a novel indolylmorpholine-based kinase inhibitor, from target validation to preclinical evaluation.

The Target: ATR Kinase as a Therapeutic Vulnerability in Cancer

ATR is a serine/threonine-protein kinase that plays a crucial role in the cellular response to DNA damage and replication stress.[4] As a key regulator of the DDR, ATR activation leads to cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Many cancer cells exhibit defects in their DNA damage response pathways, making them particularly reliant on ATR for survival. This creates a synthetic lethal relationship that can be exploited therapeutically. Inhibiting ATR in such tumors can lead to the accumulation of catastrophic DNA damage and subsequent cell death, with minimal impact on healthy cells. This makes ATR a highly attractive target for the development of novel anticancer agents.[4]

The Discovery of AZ20: From Screening Hit to Potent Inhibitor

The journey to discover AZ20 began with a high-throughput screening campaign to identify compounds that could inhibit ATR kinase activity. This led to the identification of an initial hit from which a focused lead optimization program was launched. The primary objectives of this program were to enhance potency, improve selectivity against other kinases (particularly those in the PI3K-like kinase family), and optimize pharmacokinetic properties for oral administration.

The optimization efforts revealed tight structure-activity relationships (SAR) around the core scaffold. The incorporation of a sulfonylmorpholinopyrimidine series proved to be particularly fruitful.[4] This culminated in the synthesis of AZ20, which demonstrated exceptional potency and selectivity for ATR.

Synthesis of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)

The synthesis of AZ20 is a multi-step process that involves the careful construction of the substituted pyrimidine core and its subsequent coupling with the indole and morpholine moieties. The following is a representative synthetic scheme based on established chemical principles for the formation of similar structures.

Caption: Synthetic pathway for AZ20.

Experimental Protocol: Synthesis of AZ20

-

Step 1: Synthesis of Intermediate 1. To a solution of 2,4,6-trichloropyrimidine in tetrahydrofuran (THF), (R)-3-methylmorpholine and N,N-diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature until completion, yielding the monosubstituted pyrimidine intermediate.

-

Step 2: Synthesis of Intermediate 2. Sodium hydride is added to a solution of 1-(methylsulfonyl)cyclopropanecarbonitrile in THF at 0°C. Intermediate 1 is then added, and the reaction is stirred at room temperature to afford the disubstituted pyrimidine.

-

Step 3: Suzuki Coupling to Yield AZ20. Intermediate 2, 1H-indole-5-boronic acid, tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of sodium carbonate are combined in dioxane. The mixture is heated under reflux until the reaction is complete. After cooling, the product is extracted, purified by column chromatography to yield AZ20.

In Vitro Evaluation of AZ20

The characterization of a novel kinase inhibitor requires a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at both the biochemical and cellular levels.

Biochemical and Cellular Activity

AZ20 was found to be a highly potent inhibitor of ATR kinase. In biochemical assays using immunoprecipitated ATR from HeLa cell nuclear extracts, AZ20 demonstrated an IC50 of 5 nM.[4] In cell-based assays, AZ20 effectively inhibited the ATR-mediated phosphorylation of its downstream target, Chk1, in HT29 colorectal adenocarcinoma cells with an IC50 of 50 nM.[4] Furthermore, AZ20 demonstrated potent inhibition of cell growth in LoVo colorectal adenocarcinoma cells in vitro.[4]

| Assay Type | System | Endpoint | IC50 (nM) |

| Biochemical | Immunoprecipitated ATR (HeLa nuclear extract) | ATR Kinase Activity | 5 |

| Cell-Based | HT29 Colorectal Adenocarcinoma Cells | ATR-mediated Chk1 Phosphorylation | 50 |

| Cell-Based | LoVo Colorectal Adenocarcinoma Cells | Cell Growth Inhibition | Data not specified |

Table 1: In Vitro Activity of AZ20

Mechanism of Action: ATR Signaling Pathway Inhibition

The mechanism of action of AZ20 is through direct, ATP-competitive inhibition of the ATR kinase. This prevents the phosphorylation and activation of downstream signaling proteins, most notably Chk1. The inhibition of this pathway abrogates the cell's ability to respond to DNA damage, leading to cell cycle progression with unrepaired DNA, and ultimately, mitotic catastrophe and cell death.

Caption: Mechanism of ATR inhibition by AZ20.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of an inhibitor against a target kinase.

-

Kinase Reaction Preparation: In a 384-well plate, add 2.5 µL of a solution containing the kinase and substrate in reaction buffer.

-

Inhibitor Addition: Add 0.5 µL of the test compound (e.g., AZ20) at various concentrations (typically a serial dilution). For the control, add 0.5 µL of DMSO.

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 5.5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Development: Add a detection reagent (e.g., ADP-Glo™) to stop the reaction and convert the ADP generated to a luminescent signal. Incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Evaluation of AZ20

A critical step in drug development is to assess the compound's properties in a living organism. This includes evaluating its pharmacokinetics (PK) and pharmacodynamics (PD), as well as its efficacy in disease models.

Pharmacokinetics and In Vivo Efficacy

AZ20 was found to have high free exposure in mice following moderate oral doses.[4] This favorable pharmacokinetic profile translated into significant in vivo efficacy. At well-tolerated doses, AZ20 demonstrated significant growth inhibition of LoVo xenografts in nude mice, confirming its potential as an anti-tumor agent.[4]

| Parameter | Value |

| Administration | Oral |

| Exposure | High free exposure in mice |

| Efficacy Model | LoVo colorectal adenocarcinoma xenografts |

| Result | Significant tumor growth inhibition |

Table 2: In Vivo Profile of AZ20

Conclusion: A Promising Therapeutic Candidate

The discovery and development of AZ20 serves as an exemplary case study for the successful application of medicinal chemistry principles to generate a potent and selective kinase inhibitor. By optimizing a lead compound containing the privileged indole and morpholine scaffolds, researchers were able to develop a molecule with excellent in vitro and in vivo properties. AZ20's ability to potently inhibit ATR kinase activity, block downstream signaling, and suppress tumor growth in preclinical models underscores the therapeutic potential of targeting the DNA damage response in cancer. This work highlights the power of a rational, structure-guided approach to drug discovery and provides a valuable blueprint for the development of future kinase inhibitors.

References

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-38. [Link]

-

Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-69. [Link]

-

MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]

-

Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. [Link]

-

SCIRP. (2014). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

NIH. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

-

MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

-

NIH. (2021). Protein Kinase Inhibitors. [Link]

-

ResearchGate. (2025). Design, synthesis and biological evaluation of (E)-4-(2-((1H-indol-5-yl) methylene) hydrazineyl)-5,6,7,8-tetrahydropyrido [4',3':4,5] thieno[2,3-d] pyrimidine derivatives as Arf1-GEFs inhibitors for the treatment of colon cancer. [Link]

-

NIH. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

NIH. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

AIR Unimi. (2022). European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-(1H-Indol-5-yl)morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-(1H-Indol-5-yl)morpholine scaffold represents a compelling starting point for the design of novel kinase inhibitors, merging the well-established pharmacophoric features of both the indole nucleus and the morpholine ring. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are not widely available in peer-reviewed literature, a wealth of information exists for related indole- and morpholine-containing kinase inhibitors. This technical guide will synthesize these disparate findings to construct a predictive SAR framework for this compound derivatives. We will delve into the critical roles of the indole and morpholine moieties in kinase binding, explore the probable impact of substitutions on both rings, and propose a rational approach to optimizing these molecules for potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation kinase inhibitors.

Introduction: The Rationale for a Privileged Scaffold

The indole ring is a prominent heterocyclic motif in a multitude of natural products and FDA-approved pharmaceuticals, recognized for its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions within protein active sites.[1] In the context of kinase inhibition, the indole nucleus frequently serves as a hinge-binding moiety, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Complementing the indole is the morpholine ring, a versatile and widely employed fragment in medicinal chemistry.[2][3] The morpholine moiety is prized for its ability to enhance aqueous solubility, improve metabolic stability, and serve as a key hydrogen bond acceptor through its oxygen atom.[4] Its incorporation into small molecule inhibitors often leads to favorable pharmacokinetic profiles.[2] The combination of these two "privileged structures" into the this compound core presents a logical and promising strategy for the development of novel kinase inhibitors.

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[5][6] Many potent PI3K inhibitors incorporate a morpholine ring, which has been shown to form a critical hydrogen bond with the Val851 residue in the p110α catalytic subunit.[5] This established interaction provides a strong rationale for exploring the potential of this compound derivatives as inhibitors of this pathway.

Deconstructing the Scaffold: Predicted Structure-Activity Relationships

In the absence of direct SAR data for the this compound core, we can extrapolate from related classes of kinase inhibitors, such as 4-anilinoquinazolines and other indole-based inhibitors.[7][8]

The Indole Nucleus: The Anchor and Hinge-Binder

The primary role of the indole ring in many kinase inhibitors is to occupy the adenine-binding pocket and form hydrogen bonds with the hinge region of the kinase.

-

N1-H of the Indole: The N1-H of the indole is a critical hydrogen bond donor. It is expected to interact with a backbone carbonyl of a hinge residue, such as Met769 in EGFR.[9] Alkylation or substitution at this position would likely be detrimental to binding affinity, unless the substituent is designed to pick up an additional favorable interaction.

-

Substitutions on the Benzene Portion (Positions 4, 6, 7): Modifications at these positions can be used to fine-tune selectivity and physical properties. Small, lipophilic groups are often well-tolerated and can enhance potency by occupying small hydrophobic pockets.[7] Introducing polar groups can improve solubility.

-

Substitutions at Position 2 and 3: These positions are often directed towards the solvent-exposed region. Large or flexible substituents at these positions could be explored to target unique features of a specific kinase's active site or to attach linkers for bifunctional molecules.

The Morpholine Ring: The Solubility and Selectivity Modulator

The morpholine ring is anticipated to reside in the ribose-phosphate binding region of the ATP pocket.

-

The Morpholine Oxygen: The oxygen atom of the morpholine is a key hydrogen bond acceptor. In PI3K inhibitors, this oxygen is known to interact with the backbone amide of Val851.[5] This interaction is often crucial for high potency.

-

Substitutions on the Morpholine Ring: The morpholine ring itself is generally considered metabolically stable.[10] However, substitutions can be strategically employed. Small alkyl groups, for instance, could be used to probe for additional hydrophobic interactions or to influence the conformation of the ring.[11] Bridged morpholines have been used to decrease lipophilicity and improve brain penetration in CNS drug candidates.[11][12]

The following diagram illustrates a hypothetical binding mode of a this compound derivative in a generic kinase active site, highlighting the key predicted interactions.

Caption: Hypothetical binding mode of a this compound derivative.

Data Presentation: A Predictive SAR Table

Based on the analysis of related inhibitor classes, we can construct a predictive SAR table for this compound derivatives targeting a generic kinase like PI3Kα. The IC50 values are hypothetical and for illustrative purposes to demonstrate expected trends.

| Compound ID | R1 (Indole N1) | R2 (Indole Position 2) | R3 (Indole Position 3) | R4 (Indole Position 7) | R5 (Morpholine) | Predicted PI3Kα IC50 (nM) | Rationale for Predicted Activity |

| HYPO-1 | H | H | H | H | H | 50 | Baseline activity from the core scaffold. |

| HYPO-2 | CH3 | H | H | H | H | >1000 | N1-methylation disrupts the crucial hinge-binding H-bond. |

| HYPO-3 | H | H | H | F | H | 25 | Small electron-withdrawing group at C7 may enhance binding. |

| HYPO-4 | H | H | H | OMe | H | 40 | Electron-donating group at C7 is generally favorable for quinazolines.[7] |

| HYPO-5 | H | H | H | H | 3-Me | 60 | Small alkyl substitution on morpholine may have a minor steric effect.[11] |

| HYPO-6 | H | H | Br | H | H | 15 | Halogen at C3 could pick up additional interactions in a hydrophobic pocket. |

| HYPO-7 | H | H | H | H | 3,5-bridged | 75 | Bridged morpholine may alter conformation and solubility.[11][12] |

Experimental Protocols

General Synthetic Route for N-Aryl Morpholines

A common method for the synthesis of N-aryl morpholines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is versatile and generally provides good yields.

Step-by-step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-1H-indole (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as Cs2CO3 (2.0 eq).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous dioxane as the solvent via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

The following diagram outlines the general workflow for the synthesis and evaluation of these derivatives.

Caption: Workflow for synthesis and optimization of this compound derivatives.

In Vitro PI3Kα Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against PI3Kα is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[10][13]

Step-by-step Methodology (Adapted from ADP-Glo™ Assay Principles): [10]

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO and then dilute in the kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the diluted test compound or DMSO (vehicle control). Add the purified recombinant PI3Kα enzyme solution. Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on established SAR principles for related indole and morpholine-containing compounds, a rational drug design strategy can be effectively implemented. Key areas for initial exploration should include substitutions on the indole ring to optimize hinge binding and explore hydrophobic pockets, while the morpholine moiety is expected to provide a crucial hydrogen bond interaction and favorable pharmacokinetic properties.

Future work should focus on the actual synthesis and biological evaluation of a focused library of this compound derivatives to validate the predictive SAR outlined in this guide. Screening against a panel of kinases, particularly those in the PI3K family, will be essential to determine both potency and selectivity. Subsequent lead optimization efforts can then be guided by this initial experimental data, with the ultimate goal of identifying a clinical candidate with a superior therapeutic profile.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. promega.es [promega.es]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bpsbioscience.com [bpsbioscience.com]

spectroscopic analysis (NMR, MS) of 4-(1H-Indol-5-yl)morpholine

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(1H-Indol-5-yl)morpholine

Introduction